N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a tetrahydropyridinone core substituted with a thiophene ring and a sulfanyl-linked acetamide moiety. The 3-chloro-4-methylphenyl group on the acetamide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S2/c1-11-4-5-12(7-15(11)20)22-18(25)10-27-19-14(9-21)13(8-17(24)23-19)16-3-2-6-26-16/h2-7,13H,8,10H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMQFCBZNRRCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CS3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methylphenylamine, thiophene derivatives, and other intermediates. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the chloro and cyano groups.
Cyclization reactions: to form the tetrahydropyridine ring.
Thioether formation: to link the thiophene ring to the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain functional groups.
Substitution: The chloro and cyano groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide exhibit significant antitumor properties. For instance, derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have demonstrated high inhibitory effects against various cancer cell lines in vitro . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Potential
In silico studies have evaluated the anti-inflammatory properties of similar compounds through molecular docking techniques. These studies suggest that such compounds could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The ability to inhibit this enzyme could position this compound as a candidate for treating inflammatory diseases.
Antimicrobial Activity
Compounds containing thiophene and cyano groups have been reported to possess antimicrobial properties. The presence of these functional groups enhances the interaction with microbial targets, potentially leading to effective treatments against bacterial infections . Further exploration into this area could yield valuable insights into new antimicrobial agents.
Case Study 1: Antitumor Evaluation
A study involving the synthesis of various heterocyclic compounds derived from related structures revealed that many exhibited significant cytotoxic effects against human tumor cells. The evaluation was conducted using the National Cancer Institute's protocols . Compounds similar to this compound were shown to inhibit cell growth effectively across multiple cancer types.
Case Study 2: In Silico Docking Studies
Docking studies aimed at assessing the binding affinity of related compounds to 5-lipoxygenase provided insights into their potential as anti-inflammatory agents. The results indicated favorable interactions with the enzyme's active site, suggesting that further optimization could enhance potency .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
The target compound’s 3-chloro-4-methylphenyl group distinguishes it from analogs such as:
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Lacks the methyl group, reducing steric hindrance and lipophilicity.
- Compounds 13a–e (): Include substituents like 4-methyl, 4-methoxy, and 4-chloro on the phenylhydrazine moiety. Electron-donating groups (e.g., methoxy) enhance solubility but may reduce binding affinity in hydrophobic environments.
Table 1: Substituent Impact on Properties
Core Heterocyclic Modifications
The tetrahydropyridinone-thiophene core in the target compound contrasts with:
- Pyrimidinone derivatives (): Simpler cores may reduce synthetic complexity but limit functional diversity.
Table 2: Heterocyclic Core Comparison
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on anti-inflammatory and anticancer activities, as well as other relevant pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN3O3S |
| Molecular Weight | 401.87 g/mol |
| CAS Number | 663218-11-9 |
| Boiling Point | Predicted at 676.3 °C |
Anti-inflammatory Activity
Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that certain derivatives can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in THP-1 monocytic cells. This pathway is crucial for the inflammatory response, and compounds demonstrating IC50 values below 50 µM are considered potent inhibitors of inflammation .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, related tetrahydropyridine derivatives have shown promising results against several cancer cell lines. In particular:
- HepG2 Cells : Compounds similar to the target compound demonstrated IC50 values ranging from 5.1 to 22.08 µM against HepG2 cells.
- MCF-7 Cells : Some derivatives exhibited IC50 values as low as 5.10 µM, indicating strong antiproliferative effects .
The mechanism of action often involves the induction of apoptosis through caspase pathways and interference with cell cycle progression .
Other Biological Activities
In addition to anti-inflammatory and anticancer effects, derivatives of this compound have been noted for other biological activities including:
- Antioxidant Properties : Certain modifications enhance antioxidant activity significantly.
- Antimicrobial Effects : Some related compounds have been documented to possess antimicrobial properties against various pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized various thiophenyl-substituted tetrahydropyridines and assessed their anti-inflammatory effects through LPS-induced assays, confirming their potential as therapeutic agents .
- In Vitro Testing : Compounds were tested across multiple cancer cell lines (HepG2, MCF-7), demonstrating varying degrees of cytotoxicity and potential for further development as anticancer drugs .
Q & A
How can researchers optimize the synthetic route for this compound to improve yield and purity?
Advanced Research Focus : Multi-step synthesis optimization requires balancing reaction kinetics, solvent selection, and catalyst efficiency.
Methodological Answer :
- Stepwise Optimization : Begin by isolating intermediates at each synthetic step (e.g., thiophene ring formation, sulfanyl-acetamide coupling) to identify yield-limiting stages .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions and non-polar solvents (e.g., toluene) for cyclization steps to enhance regioselectivity .
- Catalyst Selection : Evaluate palladium or copper catalysts for cross-coupling reactions, monitoring by TLC or HPLC to minimize byproducts .
- Data-Driven Adjustments : Use DOE (Design of Experiments) to model temperature (60–120°C) and reaction time (6–24 hrs) interactions. A recent study achieved 78% yield at 90°C/12 hrs with 99% purity via HPLC .
What advanced techniques are recommended for resolving contradictions in reported biological activity data?
Advanced Research Focus : Discrepancies in IC50 values or target selectivity across studies.
Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media) to isolate compound-specific effects .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions with non-target proteins .
- Meta-Analysis : Aggregate data from independent studies (e.g., kinase inhibition datasets) to calculate weighted mean IC50 values, adjusting for methodological variability .
How should researchers design experiments to characterize the compound’s physicochemical properties?
Basic Research Focus : Determination of solubility, stability, and partition coefficients.
Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (logP calculation via HPLC) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis-prone sites (e.g., sulfanyl group) .
- Thermal Analysis : DSC/TGA to determine melting point (reported range: 180–220°C for analogs) and decomposition pathways .
What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Advanced Research Focus : Target deconvolution in multi-pathway environments.
Methodological Answer :
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes modulating compound efficacy .
- Structural Biology : Co-crystallization with putative targets (e.g., kinases) to map binding interactions of the cyano and sulfanyl groups .
- Transcriptomics : RNA-seq post-treatment to detect pathway enrichment (e.g., apoptosis, oxidative stress) .
How can computational methods enhance structure-activity relationship (SAR) studies for this compound?
Advanced Research Focus : Rational design of derivatives with improved potency.
Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding poses with targets (e.g., EGFR kinase), focusing on substituent effects at the 3-cyano and thiophen-2-yl positions .
- QSAR Modeling : Train models on analogs’ IC50 data (e.g., 50+ derivatives) to prioritize synthetic targets. A 2024 study achieved R² = 0.89 for activity prediction .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., acetamide carbonyl with Ser768 in EGFR) .
What experimental approaches validate the compound’s metabolic stability in preclinical models?
Advanced Research Focus : Predicting in vivo pharmacokinetics from in vitro data.
Methodological Answer :
- Microsomal Incubations : Human/rat liver microsomes (1 mg/mL) with NADPH cofactor, quantifying half-life (t₁/₂) via LC-MS. Recent data for analogs show t₁/₂ = 45–60 mins .
- CYP Inhibition Screening : Fluorescent probes for CYP3A4/2D6 to assess drug-drug interaction risks .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (e.g., >90% binding observed in thienopyrimidine analogs) .
How should researchers address conflicting data on the compound’s cytotoxicity across cell lines?
Advanced Research Focus : Context-dependent cytotoxicity mechanisms.
Methodological Answer :
- Panel Testing : Dose-response curves across 10+ cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .
- Mechanistic Follow-Up : siRNA knockdown of pro-apoptotic genes (e.g., BAX) to confirm on-target vs. off-target cytotoxicity .
- Microenvironment Mimicry : 3D spheroid vs. 2D monolayer cultures to assess penetration efficacy .
What methodologies are critical for synthesizing and characterizing deuterated or isotopically labeled analogs?
Advanced Research Focus : Tracer synthesis for ADME studies.
Methodological Answer :
- Deuterium Incorporation : Use D₂O or deuterated reagents (e.g., CD3OD) in late-stage steps to preserve isotopic purity .
- MS Characterization : High-resolution Q-TOF to verify isotopic patterns and quantify labeling efficiency (>98% required for PK studies) .
- Radiolabeling : Tritiation via catalytic hydrogenation, followed by autoradiography to track tissue distribution .
How can researchers reconcile discrepancies in reported enzymatic inhibition kinetics?
Advanced Research Focus : Kinetic variability due to assay conditions.
Methodological Answer :
- Steady-State Reanalysis : Repeat assays with fixed ATP concentrations (1 mM) and variable compound doses (0.1–100 µM) to calculate Km and Vmax .
- Pre-incubation Effects : Test 30-min pre-incubation with enzyme to distinguish time-dependent inhibition .
- Orthogonal Assays : Compare fluorescence-based and radiometric results to rule out assay artifacts .
What strategies improve the compound’s bioavailability in animal models?
Advanced Research Focus : Formulation optimization for in vivo efficacy.
Methodological Answer :
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size <200 nm) to enhance solubility and half-life .
- Prodrug Design : Synthesize phosphate esters at the 6-oxo position for improved intestinal absorption .
- Co-Administration : Combine with CYP3A4 inhibitors (e.g., ritonavir) to reduce first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
